

In Vitro PRMT5 Methyltransferase Assay Using H4 Peptide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PRMT5:MEP50 PPI	
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Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate for PRMT5 is histone H4, where it specifically methylates arginine 3 (H4R3). This epigenetic mark, H4R3me2s, is generally associated with transcriptional repression. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a promising target for therapeutic intervention.

These application notes provide detailed protocols for performing in vitro PRMT5 methyltransferase assays using a histone H4-derived peptide as a substrate. Three common assay formats are described: a radioactive-based assay, a luminescence-based assay, and a homogeneous proximity-based assay (AlphaLISA®). These assays are fundamental for studying PRMT5 enzymatic activity, screening for inhibitors, and determining their potency (IC50 values).

Signaling Pathway of PRMT5-mediated H4 Methylation

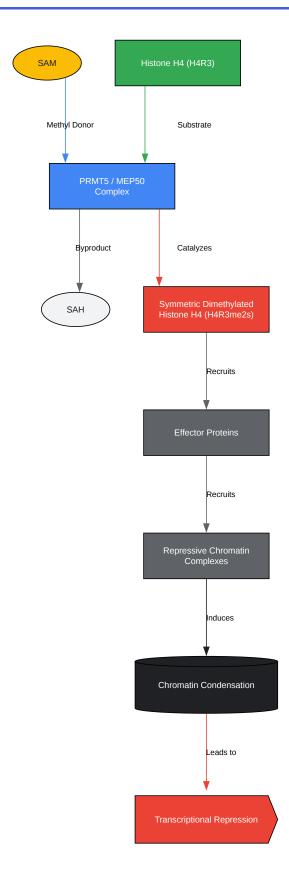


Methodological & Application

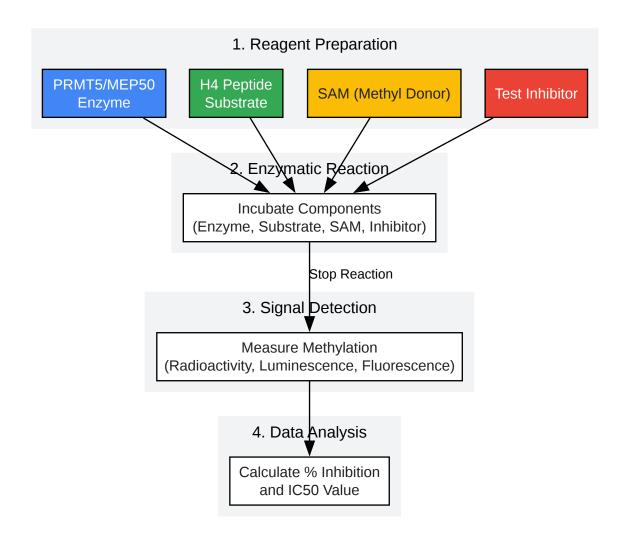
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PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), forms a hetero-octameric complex that is essential for its enzymatic activity.[1] This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues. One of the well-characterized substrates of PRMT5 is histone H4 at arginine 3 (H4R3). The resulting symmetric dimethylarginine mark (H4R3me2s) serves as a docking site for effector proteins, which in turn recruit other repressive complexes to the chromatin. This cascade ultimately leads to chromatin condensation and transcriptional silencing of target genes. For instance, asymmetric dimethylation at H4R3 is linked to gene activation, while symmetric dimethylation by PRMT5 is associated with gene repression.[2]









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References

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- 2. A Transient Kinetic Analysis of PRMT1 Catalysis PMC [pmc.ncbi.nlm.nih.gov]
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